molecular formula C61H110F3N6O21P B8180433 Mifamurtide (TFA)

Mifamurtide (TFA)

Cat. No.: B8180433
M. Wt: 1351.5 g/mol
InChI Key: SXGUMFWBRIKGMK-XNLRRNFISA-N
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Description

Muramyl tripeptide phosphatidylethanolamine trifluoroacetate (MTP-PE (TFA)) is a synthetic analogue of muramyl dipeptide, a component of bacterial cell walls. This compound is known for its immunomodulatory properties and is used in the treatment of osteosarcoma, a type of bone cancer. It is encapsulated in liposomes to enhance its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of muramyl tripeptide phosphatidylethanolamine trifluoroacetate involves the coupling of muramyl tripeptide with phosphatidylethanolamine. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods

Industrial production of muramyl tripeptide phosphatidylethanolamine trifluoroacetate involves large-scale synthesis using automated peptide synthesizers. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The compound is then lyophilized and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Muramyl tripeptide phosphatidylethanolamine trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of muramyl tripeptide phosphatidylethanolamine trifluoroacetate can lead to the formation of oxidized derivatives with altered biological activity .

Scientific Research Applications

Muramyl tripeptide phosphatidylethanolamine trifluoroacetate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in modulating immune responses and its potential as an adjuvant in vaccines.

    Medicine: Used in the treatment of osteosarcoma and other cancers due to its ability to activate macrophages and enhance the immune response.

    Industry: Employed in the development of new immunotherapeutic agents and drug delivery systems

Mechanism of Action

Muramyl tripeptide phosphatidylethanolamine trifluoroacetate exerts its effects by activating macrophages and monocytes. It binds to nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptors on the surface of these immune cells, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). This activation enhances the immune response and promotes the destruction of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Muramyl tripeptide phosphatidylethanolamine trifluoroacetate is unique due to its enhanced stability and efficacy when encapsulated in liposomes. This formulation allows for targeted delivery and prolonged circulation time in the body, making it more effective in activating the immune response compared to its natural and synthetic counterparts .

Properties

IUPAC Name

[(2R)-3-[2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H109N6O19P.C2HF3O2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68;3-2(4,5)1(6)7/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79);(H,6,7)/t43-,44-,45+,47+,48+,49-,50+,54+,55+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGUMFWBRIKGMK-XNLRRNFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCCCCCC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H110F3N6O21P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1351.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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